molecular formula C11H14ClNO2 B1353001 3-chloro-N-(4-ethoxyphenyl)propanamide CAS No. 19314-15-9

3-chloro-N-(4-ethoxyphenyl)propanamide

Cat. No.: B1353001
CAS No.: 19314-15-9
M. Wt: 227.69 g/mol
InChI Key: YPPVRXZDDYKNEF-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethoxyphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is characterized by the presence of a chloro group, an ethoxyphenyl group, and a propanamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide typically involves the reaction of 4-ethoxyaniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

[ \text{4-ethoxyaniline} + \text{3-chloropropionyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar principles as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Hydrolysis: Formation of 4-ethoxyaniline and 3-chloropropanoic acid.

    Oxidation and Reduction: Formation of N-oxides or amines, respectively.

Scientific Research Applications

3-chloro-N-(4-ethoxyphenyl)propanamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and ethoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-ethoxyphenyl)propanamide is unique due to the presence of both chloro and ethoxyphenyl groups, which confer specific chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds .

Properties

IUPAC Name

3-chloro-N-(4-ethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPVRXZDDYKNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404058
Record name 3-chloro-N-(4-ethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19314-15-9
Record name 3-chloro-N-(4-ethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-PARA-PROPIONOPHENETIDIDE
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